molecular formula C17H20N2OS B5796537 N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea

N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea

Cat. No. B5796537
M. Wt: 300.4 g/mol
InChI Key: PQJQOUHGNQJHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTU belongs to the class of thiourea compounds and has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In

Mechanism of Action

N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of reactive oxygen species. It also inhibits the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea's anti-cancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been found to reduce oxidative stress, inflammation, and cell proliferation in various in vitro and in vivo models. It has also been found to improve cognitive function and reduce the risk of cardiovascular diseases. However, the exact biochemical and physiological effects of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea are still under investigation.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for lab experiments. It is stable, easily synthesized, and has low toxicity. However, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has some limitations as well. It is insoluble in water, making it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic potential.

Future Directions

N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has shown promising results in preclinical studies, and its potential therapeutic applications are vast. Future research should focus on investigating its mechanism of action, optimizing its synthesis method, and developing new formulations that improve its solubility and bioavailability. Additionally, clinical trials are needed to evaluate its safety and efficacy in humans. Furthermore, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea's potential use in combination therapy with other drugs should be explored. Overall, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-methoxybenzylamine under basic conditions. The resulting product is then purified through recrystallization to obtain pure N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. This method has been found to be efficient and yields high purity N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases. N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has also been found to have anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has shown anti-cancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-8-13(2)10-15(9-12)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJQOUHGNQJHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea

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